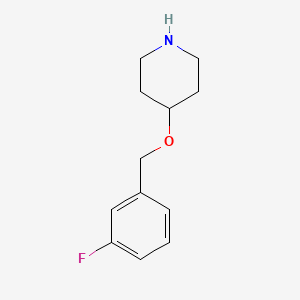
4-((3-Fluorobenzyl)oxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Fluorobenzyl)oxy)piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and piperidine.
Formation of 3-Fluorobenzyl Chloride: 3-Fluorobenzyl alcohol is converted to 3-fluorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The 3-fluorobenzyl chloride is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Fluorobenzyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-((3-Fluorobenzyl)oxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-((3-Fluorobenzyl)oxy)piperidine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Fluorobenzyl)oxy)piperidine
- 4-((2-Fluorobenzyl)oxy)piperidine
- 4-((3-Chlorobenzyl)oxy)piperidine
Uniqueness
4-((3-Fluorobenzyl)oxy)piperidine is unique due to the position of the fluorine atom on the benzyl group, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position can enhance the compound’s stability and binding affinity compared to its analogs with different substituent positions.
Propriétés
Numéro CAS |
946726-24-5 |
|---|---|
Formule moléculaire |
C12H16FNO |
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
4-[(3-fluorophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2 |
Clé InChI |
PROGVSQNOHPHOF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















